

# EDP-235: A Technical Guide to its Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

EDP-235 is a potent, orally bioavailable, once-daily antiviral agent specifically designed to inhibit the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3] Developed by Enanta Pharmaceuticals, EDP-235 has demonstrated significant antiviral activity in preclinical studies against SARS-CoV-2 and its variants of concern, as well as other coronaviruses.[1][2][4] This technical guide provides a comprehensive overview of the in vitro and in vivo antiviral activity of EDP-235, its mechanism of action, and a summary of its clinical development. Detailed experimental protocols for key assays are also provided to enable replication and further investigation by the scientific community.

#### **Mechanism of Action**

EDP-235 is a competitive inhibitor of the SARS-CoV-2 3CLpro, also known as the main protease (Mpro).[5] This viral enzyme is essential for the processing of polyproteins translated from the viral RNA into functional viral proteins. By binding to the active site of 3CLpro, EDP-235 blocks this proteolytic activity, thereby halting viral replication.[5] Preclinical data indicate that EDP-235 has a favorable selectivity profile, with a selectivity index of over 300 against a panel of human proteases.[5]





Click to download full resolution via product page

Caption: Mechanism of action of EDP-235 in inhibiting SARS-CoV-2 replication.

## **In Vitro Antiviral Activity**



EDP-235 has demonstrated potent antiviral activity against a broad range of coronaviruses in various in vitro assays.

## **Enzymatic Inhibition**

In a biochemical fluorescence resonance energy transfer (FRET) assay, EDP-235 potently inhibited the SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[6] This potent activity was maintained against 3CLpro from various SARS-CoV-2 variants. [5]

#### **Cell-Based Antiviral Activity**

EDP-235 has shown potent inhibition of SARS-CoV-2 replication in multiple cell-based assays.

| Assay Type            | Cell Line                                         | SARS-CoV-<br>2 Variant | Endpoint | Potency<br>(nM) | Reference |
|-----------------------|---------------------------------------------------|------------------------|----------|-----------------|-----------|
| Antiviral<br>Activity | Vero E6                                           | Alpha                  | EC90     | 11              | [7]       |
| Antiviral<br>Activity | Vero E6                                           | Delta                  | EC90     | 6.2             |           |
| Antiviral<br>Activity | Vero E6                                           | Omicron                | EC90     | 5               | [7]       |
| Antiviral<br>Activity | Primary<br>Human<br>Airway<br>Epithelial<br>Cells | Not Specified          | EC90     | 33              | [4]       |

## **In Vivo Efficacy**

The antiviral efficacy of EDP-235 has been evaluated in preclinical animal models of SARS-CoV-2 infection.

## **Syrian Hamster Model of COVID-19**



In a Syrian hamster model of COVID-19, EDP-235 demonstrated a significant reduction in viral load in the lungs and protection from virus-induced lung pathology.[1][2]

#### **Ferret Model of SARS-CoV-2 Transmission**

In a ferret model, EDP-235 not only reduced viral replication in infected animals but also prevented the transmission of SARS-CoV-2 to naive contact ferrets.[1][2]



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for EDP-235.

## **Clinical Development**

EDP-235 has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans.

#### Phase 1 Study



A Phase 1 study in healthy volunteers showed that EDP-235 was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing without the need for a ritonavir boost.[7] [8]

#### **Phase 2 SPRINT Trial**

The Phase 2 SPRINT (SARS-Cov-2 PRotease INhibitor Treatment) trial was a randomized, double-blind, placebo-controlled study in non-hospitalized, symptomatic adults with mild or moderate COVID-19.[9] The trial evaluated two once-daily doses of EDP-235 (200mg and 400mg) for 5 days.[9]

- Primary Endpoint: The study met its primary endpoint of safety and tolerability.[9][10]
- Secondary Endpoints: While the trial did not meet its key secondary virologic endpoints, a
  dose-dependent improvement in symptoms was observed, with the 400mg dose showing a
  statistically significant improvement in a subset of symptoms and a shorter time to
  improvement in patients treated early.[9][10]



Click to download full resolution via product page

Caption: Overview of the SPRINT Phase 2 clinical trial design.

## **Experimental Protocols**



The following are representative, detailed protocols for the key assays used to characterize the antiviral activity of EDP-235.

#### **SARS-CoV-2 3CLpro FRET Inhibition Assay**

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the inhibition of SARS-CoV-2 3CLpro.

#### Materials:

- Recombinant SARS-CoV-2 3CLpro
- FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP)
- o 384-well black assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of EDP-235 in assay buffer.
- In a 384-well plate, add 5 μL of each EDP-235 dilution.
- Add 10 μL of 3CLpro enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5  $\mu$ L of the FRET substrate (final concentration ~10  $\mu$ M).
- Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the EDP-235 concentration and fitting the data to a four-parameter logistic equation.



#### In Vitro Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a cell-based assay to determine the antiviral activity of EDP-235 by measuring the inhibition of virus-induced cytopathic effect (CPE).

- Materials:
  - Vero E6 cells
  - SARS-CoV-2 virus stock
  - Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
  - 96-well clear-bottom assay plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit
  - Luminometer
- Procedure:
  - Seed Vero E6 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate overnight.
  - Prepare serial dilutions of EDP-235 in cell culture medium.
  - Remove the growth medium from the cells and add 100 μL of the EDP-235 dilutions.
  - In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in cell culture medium.
  - $\circ$  Add 100  $\mu$ L of the diluted virus to each well (except for the cell control wells).
  - Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
  - After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
  - Measure luminescence using a luminometer.



 Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the EDP-235 concentration.

#### In Vivo Syrian Hamster Model of SARS-CoV-2 Infection

This protocol outlines a general procedure for evaluating the efficacy of an antiviral agent in the Syrian hamster model.

- Animals: 6-8 week old male Syrian hamsters.
- Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
- Procedure:
  - Acclimatize hamsters for at least 3 days before the experiment.
  - $\circ~$  On day 0, anesthetize the hamsters and intranasally inoculate with 1 x 10^5 PFU of SARS-CoV-2 in a volume of 100  $\mu L.$
  - Administer EDP-235 or vehicle control orally once daily, starting 4 hours post-infection, for a specified duration (e.g., 5 days).
  - Monitor body weight and clinical signs daily.
  - On specified days post-infection (e.g., day 3 and day 5), euthanize a subset of animals from each group.
  - Collect lung tissue for viral load determination by RT-qPCR and for histopathological analysis.
  - Homogenize lung tissue and perform plaque assays to quantify infectious virus titers.
  - Analyze the data to compare viral loads, lung pathology scores, and body weight changes between the treated and control groups.

#### In Vivo Ferret Model of SARS-CoV-2 Transmission



This protocol describes a model to assess the effect of an antiviral on SARS-CoV-2 transmission.

- Animals: Young adult ferrets, seronegative for SARS-CoV-2.
- Virus: SARS-CoV-2 isolate.
- Procedure:
  - House ferrets individually during the acclimatization period.
  - On day 0, intranasally inoculate a group of "donor" ferrets with SARS-CoV-2.
  - Begin treatment of the donor ferrets with EDP-235 or vehicle control at a specified time post-infection.
  - On day 1, co-house each donor ferret with a naive "contact" ferret.
  - Collect nasal washes from all ferrets daily to monitor viral shedding by RT-qPCR and plaque assay.
  - Monitor all animals for clinical signs of infection.
  - After a specified co-housing period (e.g., 7 days), separate the contact ferrets and continue to monitor for viral shedding and seroconversion.
  - Analyze the data to determine the transmission rate in the treated versus the control group.

#### Conclusion

EDP-235 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent in vitro activity against SARS-CoV-2 and its variants, coupled with its efficacy in preclinical models of infection and transmission, underscores its potential as a valuable therapeutic option. While the Phase 2 SPRINT trial did not meet its virologic endpoints, the observed improvement in clinical symptoms warrants further investigation. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the antiviral properties of EDP-235 and similar 3CLpro inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for production and purification of SARS-CoV-2 3CLpro PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syrian hamsters as a small animal model for SARS-CoV-2 infection and countermeasure development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. policycommons.net [policycommons.net]
- 5. Transmission and Protection against Reinfection in the Ferret Model with the SARS-CoV-2 USA-WA1/2020 Reference Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 cytopathic effect (CPE) SARS-CoV-2 Assays NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ferrets: A powerful model of SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EDP-235: A Technical Guide to its Antiviral Activity].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379554#edp-235-antiviral-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com